3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine
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Overview
Description
3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine typically involves the reaction of appropriate thioamides with aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of 2,2,5-trimethylthioamide with formaldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and nano-catalysis are utilized to achieve efficient production with high selectivity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated thiazolidine derivatives.
Scientific Research Applications
3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It is also studied for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacking the hydroxyl group.
2,2,5-Trimethyl-1,3-thiazolidine: A derivative with similar methyl substitutions but without the hydroxyl group.
3-Hydroxy-2,2,4-trimethyl-1,3-thiazolidine: A closely related compound with a different methyl substitution pattern.
Uniqueness: 3-Hydroxy-2,2,5-trimethyl-1,3-thiazolidine is unique due to the presence of the hydroxyl group at the third position, which enhances its reactivity and potential for hydrogen bonding. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
3-hydroxy-2,2,5-trimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NOS/c1-5-4-7(8)6(2,3)9-5/h5,8H,4H2,1-3H3 |
InChI Key |
BFWHBIZBWASBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(S1)(C)C)O |
Origin of Product |
United States |
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